
DL-2-Cyanophenylglycine
Descripción general
Descripción
DL-2-Cyanophenylglycine is an organic compound with the molecular formula C9H8N2O2 It is a derivative of phenylglycine, where a cyano group is attached to the phenyl ring
Aplicaciones Científicas De Investigación
DL-2-Cyanophenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
DL-2-Cyanophenylglycine is a derivative of phenylglycine . Its primary target is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes methyl groups from lysine residues in histones, which can lead to changes in the transcriptional activity of genes .
Mode of Action
This compound acts as a reversible inhibitor of LSD1 By inhibiting LSD1, this compound can affect the methylation status of histones and thereby influence gene expression .
Biochemical Pathways
gene expression and cellular differentiation . LSD1 is known to play a role in various biological processes, including cell proliferation, differentiation, and survival . Therefore, inhibiting LSD1 could have wide-ranging effects on these processes.
Result of Action
The inhibition of LSD1 by this compound has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML) . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-2-Cyanophenylglycine can be synthesized through several methods. One common approach involves the reaction of bromoacetic acid with 4-aminobenzonitrile in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in water at elevated temperatures (100-110°C) for several hours. The product is then purified by converting it to its sodium salt and re-acidifying it using diluted hydrochloric acid .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: DL-2-Cyanophenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Carboxyphenylglycine.
Reduction: 2-Aminophenylglycine.
Substitution: Various substituted phenylglycine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
DL-Phenylglycine: Lacks the cyano group, making it less reactive in certain chemical reactions.
DL-4-Cyanophenylglycine: Similar structure but with the cyano group in a different position, affecting its reactivity and biological activity.
DL-2-Aminophenylglycine: A reduction product of DL-2-Cyanophenylglycine, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of the cyano group at the 2-position of the phenyl ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-(2-cyanoanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARDDDCUWMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494699 | |
| Record name | N-(2-Cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64377-71-5 | |
| Record name | N-(2-Cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



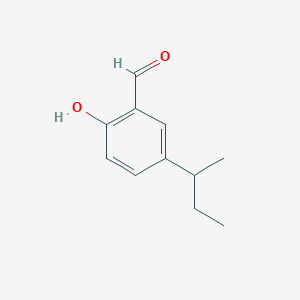
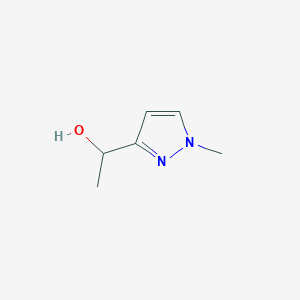
![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)

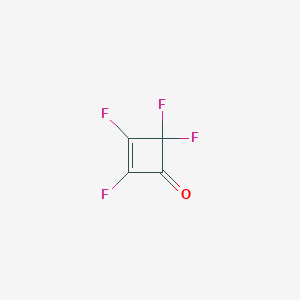


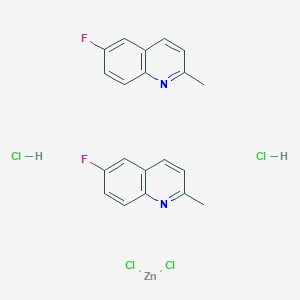

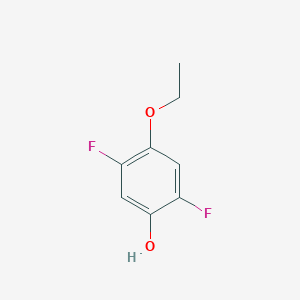
![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)


